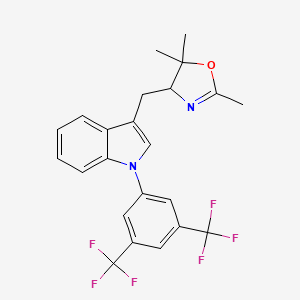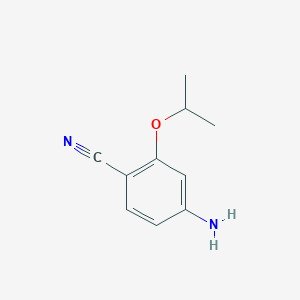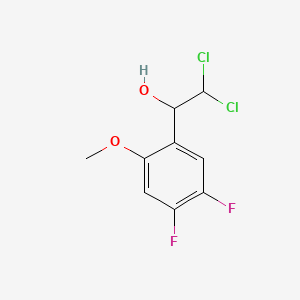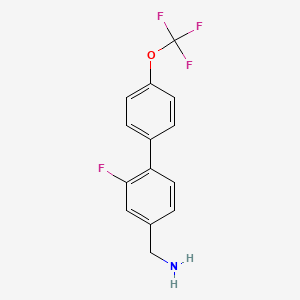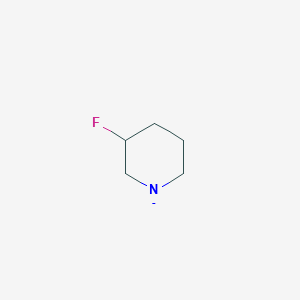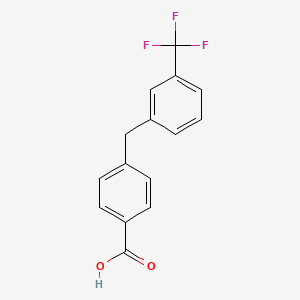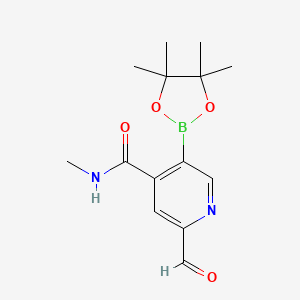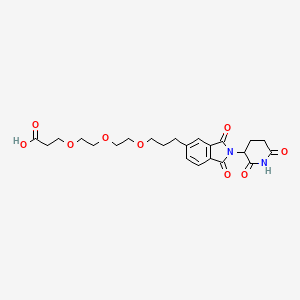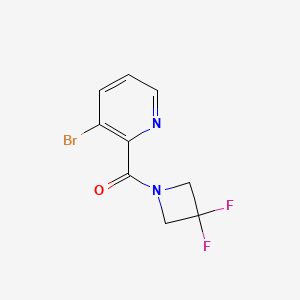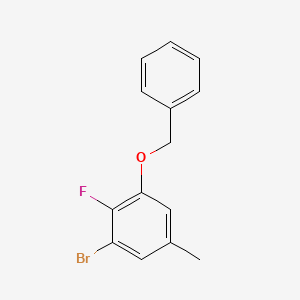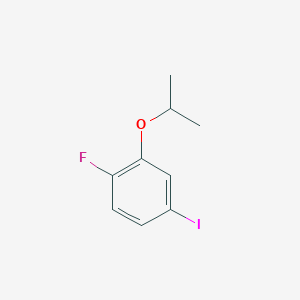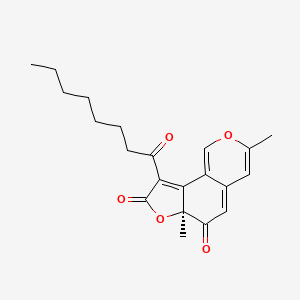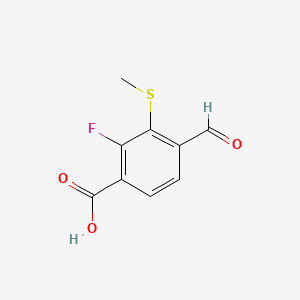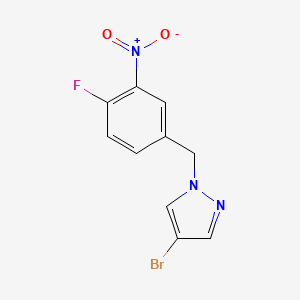
4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a bromine atom at the 4-position of the pyrazole ring and a 4-fluoro-3-nitrobenzyl group attached to the nitrogen atom of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole typically involves multiple steps:
Nitration: The starting material, 4-fluorotoluene, undergoes nitration to introduce a nitro group at the 3-position, forming 4-fluoro-3-nitrotoluene.
Bromination: The nitrotoluene derivative is then brominated to introduce a bromine atom at the 4-position of the pyrazole ring.
Formation of Pyrazole Ring: The brominated intermediate undergoes cyclization with hydrazine to form the pyrazole ring.
Benzylation: Finally, the pyrazole ring is benzylated with 4-fluoro-3-nitrobenzyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).
Reduction: Reducing agents (e.g., H2/Pd-C, NaBH4, LiAlH4).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3, PCC).
Major Products
Substitution: Substituted pyrazoles with various functional groups.
Reduction: Amino derivatives of the compound.
Oxidation: Aldehydes or carboxylic acids derived from the benzyl group.
Scientific Research Applications
4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving pyrazole derivatives.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the nitro and fluoro groups can influence the compound’s electronic properties and its interaction with biological targets. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(4-fluorobenzyl)-1H-pyrazole: Lacks the nitro group, which may affect its reactivity and biological activity.
4-Bromo-1-(3-nitrobenzyl)-1H-pyrazole: Lacks the fluoro group, which may influence its electronic properties and interactions.
4-Bromo-1-(4-chloro-3-nitrobenzyl)-1H-pyrazole: Contains a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and biological activity.
Uniqueness
4-Bromo-1-(4-fluoro-3-nitrobenzyl)-1H-pyrazole is unique due to the combination of the bromine, fluoro, and nitro groups, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity, binding affinity, and specificity in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-bromo-1-[(4-fluoro-3-nitrophenyl)methyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN3O2/c11-8-4-13-14(6-8)5-7-1-2-9(12)10(3-7)15(16)17/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHXRRBJUIGZHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)Br)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
